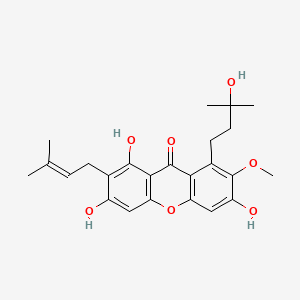

Garcinone D

Description

This compound has been reported in Garcinia mangostana, Garcinia morella, and other organisms with data available.

from Garcinia mangostana L. (Mangosteen); structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALNCRUIKOKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420547 | |

| Record name | GARCINONE D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107390-08-9 | |

| Record name | Garcinone D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107390-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GARCINONE D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 204 °C | |

| Record name | Garcinone D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Garcinone D: A Technical Guide on its Natural Occurrence and Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone D is a prenylated xanthone, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its sources and reported concentrations. Furthermore, it delves into the intricate biosynthetic pathways leading to the formation of this complex molecule, offering insights into the enzymatic processes involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a foundation for further investigation and exploitation of this compound's therapeutic potential.

Natural Occurrence of this compound

This compound is primarily isolated from the plant kingdom, with its most significant and well-documented source being the mangosteen fruit (Garcinia mangostana L.). Specifically, it is concentrated in the pericarp, or the rind, of the fruit, which is often discarded as agricultural waste.[1][2][3] The presence of this compound has also been reported in other species of the Garcinia genus, such as Garcinia morella.

Quantitative Analysis of this compound

The concentration of this compound in its natural sources can vary depending on factors such as geographical location, climate, and post-harvest processing. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique for the quantification of this compound.[4][5][6][7][8]

| Plant Species | Plant Part | Method of Analysis | Reported Concentration | Reference |

| Garcinia mangostana | Pericarp (Peel) | UPLC-MS/MS | 469.82 µg/g | [4] |

| Garcinia mangostana | Pericarp (Peel) | HPLC | 3.50 ppm (µg/g) | [6] |

Biosynthetic Pathways of this compound

The biosynthesis of this compound, like other xanthones, is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway and the acetate pathway. While the complete enzymatic cascade leading specifically to this compound has not been fully elucidated, a putative pathway can be proposed based on the well-established biosynthesis of the xanthone scaffold and related compounds like α-mangostin.[9]

The initial steps involve the formation of a key intermediate, 2,4,6-trihydroxybenzophenone, through the condensation of precursors from both pathways. This benzophenone then undergoes oxidative cyclization to form the characteristic tricyclic xanthone core. Subsequent modifications, including prenylation and methylation, lead to the diverse array of xanthones found in nature, including this compound.

General Xanthone Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to the core xanthone structure.

Putative Biosynthetic Pathway of this compound

Following the formation of the xanthone core, a series of tailoring reactions, including hydroxylation, prenylation, and methylation, are required to synthesize this compound. The specific enzymes responsible for these transformations in Garcinia mangostana are yet to be fully characterized.[9] However, based on the structure of this compound and the biosynthesis of related xanthones, a putative pathway can be proposed. This likely involves the action of prenyltransferases that attach dimethylallyl pyrophosphate (DMAPP) moieties to the xanthone scaffold, followed by hydroxylations and a final methylation step catalyzed by a methyltransferase using S-adenosyl methionine (SAM) as a methyl donor.

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[1][2][3][10]

Extraction

-

Preparation of Plant Material: The pericarp of Garcinia mangostana is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with an organic solvent. Methanol or ethanol are commonly used for initial extraction.[1] Maceration or Soxhlet extraction are common techniques.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.[1]

Isolation and Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to separate the mixture into fractions.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

-

Crystallization: The purified this compound is often obtained as a solid by crystallization from a suitable solvent.

Structure Elucidation and Quantification

-

Spectroscopic Analysis: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

-

Quantitative Analysis: The purity and concentration of this compound are determined using analytical HPLC with a photodiode array (PDA) detector or a mass spectrometer. A calibration curve is generated using a purified standard of this compound.[4][6][8]

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence and biosynthetic pathways of this compound. It is evident that the pericarp of Garcinia mangostana is a rich and readily available source of this promising bioactive compound. While the general framework of xanthone biosynthesis is understood, further research is required to fully elucidate the specific enzymatic steps and regulatory mechanisms involved in the production of this compound. The provided experimental protocols offer a solid foundation for the efficient isolation and quantification of this compound, facilitating further pharmacological and clinical investigations. A deeper understanding of its biosynthesis could also pave the way for metabolic engineering approaches to enhance its production in plant or microbial systems.

References

- 1. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 2. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doc-developpement-durable.org [doc-developpement-durable.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthones from the Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Garcinone D from Garcinia mangostana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Garcinone D, a bioactive xanthone, from the pericarp of Garcinia mangostana (mangosteen). The procedures outlined are based on established scientific literature and are intended to provide a detailed framework for researchers in natural product chemistry and drug development.

Introduction

Garcinia mangostana L., commonly known as mangosteen, is a rich source of various xanthones, a class of polyphenolic compounds with a wide range of pharmacological activities. Among these, this compound has garnered significant interest for its potential therapeutic properties, including cytotoxic effects against various cancer cell lines.[1][2][3] This guide details the critical steps for the successful extraction, fractionation, and purification of this compound from the fruit's pericarp.

Extraction of Crude Xanthones

The initial step involves the extraction of a crude mixture of xanthones from the dried and powdered pericarp of Garcinia mangostana. Maceration with organic solvents at room temperature is a commonly employed method.

Experimental Protocol: Maceration and Solvent Partitioning[4][5]

-

Preparation of Plant Material: The pericarp of G. mangostana is separated from the fresh fruits, air-dried, and then milled into a fine powder.[4][5]

-

Maceration: The powdered pericarp (e.g., 1-4 kg) is macerated with methanol (MeOH) or 95% ethanol at room temperature.[4][5][6] The process is typically repeated three times, each for a duration of 3 days, to ensure exhaustive extraction.[4]

-

Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.[4][5]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This fractionation separates compounds based on their solubility. A typical partitioning scheme is as follows:

-

n-hexane

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

This compound, being a moderately polar xanthone, is typically found in the dichloromethane or ethyl acetate fractions.[4][5]

Chromatographic Purification of this compound

The isolation of pure this compound from the enriched fractions requires multiple chromatographic steps. A combination of normal-phase and reversed-phase column chromatography is often employed.

Experimental Protocol: Multi-step Column Chromatography[4][5]

-

Silica Gel Column Chromatography (Normal Phase):

-

The dried dichloromethane or ethyl acetate extract is subjected to silica gel column chromatography.[4][5]

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate or acetone.[4][5] For example, a gradient of n-hexane:EtOAc (from 20:1 to pure EtOAc) can be used.[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Reversed-Phase Silica Gel Column Chromatography:

Quantitative Data

The yield of this compound can vary depending on the source of the plant material and the efficiency of the extraction and purification process.

| Parameter | Value | Reference |

| Starting Material | 1 kg dried, milled pericarp | [4] |

| Crude Methanolic Extract | 324.3 g | [4] |

| Dichloromethane (CH₂Cl₂) Soluble Extract | 111.2 g | [4] |

| Ethyl Acetate (EtOAc) Soluble Extract | 30.2 g | [5] |

| Purified this compound (from CH₂Cl₂ extract) | 10 mg | [4] |

| Purified this compound (from EtOAc extract) | 10 mg | [5] |

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Characteristics | Reference |

| Molecular Formula | C₂₄H₂₈O₇ | [5][7] |

| Molecular Weight | 428.5 g/mol | [7] |

| Melting Point | 150-154 °C | [5] |

| ESIMS | m/z 413.0 [M-H]⁻ | [5] |

| ¹H NMR (in CD₃OD) | Signals corresponding to a methoxy group (δH 3.86), a prenyl group, and aromatic protons.[5][8] | [5][8] |

| ¹³C NMR (in CD₃OD) | 24 carbon signals, including a conjugated carbonyl carbon (δC 182.0).[5][8] | [5][8] |

Visualized Workflow and Methodologies

The following diagrams illustrate the key workflows and relationships in the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationships in this compound research.

References

- 1. Cytotoxic Metabolites from Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doc-developpement-durable.org [doc-developpement-durable.org]

- 5. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C24H28O7 | CID 5495926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

A Technical Guide to the Ethnobotanical History of Garcinone D and its Botanical Source, Garcinia mangostana

Foreword: Garcinone D is a prenylated xanthone, a class of secondary metabolites, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.). While the specific isolation and characterization of this compound are products of modern phytochemical research, its history is deeply intertwined with the centuries-long use of its botanical source in traditional medicine systems across Southeast Asia and other tropical regions.[1][2][3] This document provides a technical overview of the ethnobotanical background of G. mangostana, the traditional preparation methods that facilitated the delivery of its bioactive compounds, and the modern scientific validation that bridges this historical usage to the pharmacological activities of constituents like this compound.

Ethnobotanical Profile of Garcinia mangostana (Mangosteen)

Garcinia mangostana, a tropical evergreen tree native to Island Southeast Asia, is renowned not only for its palatable fruit but also for its extensive use in traditional medicine.[1] Healers in Southeast Asia, particularly in regions like Indonesia, Malaysia, the Philippines, and Thailand, have long utilized various parts of the plant to treat a wide array of ailments.[4][5] The medicinal applications are primarily attributed to the rich concentration of bioactive polyphenols, especially xanthones, in the fruit pericarp (hull or rind).[4][6]

The table below summarizes the documented traditional uses of different parts of the G. mangostana plant, with a focus on the pericarp, the principal source of this compound.[2][7]

| Plant Part | Traditional Preparation(s) | Documented Traditional Medicinal Uses | Geographic Regions of Use |

| Pericarp (Rind/Hull) | Decoction, Infusion (Tea), Dried Powder, Ointment, Poultice | Gastrointestinal: Abdominal pain, diarrhea, dysentery, cholera.[4][8] Infectious Disease: Skin infections, wounds, suppuration, chronic ulcers, urinary tract infections.[1][4][9] Inflammatory Conditions: Eczema, psoriasis, general inflammation.[10][11] | Southeast Asia, China, India.[4][6] |

| Leaves & Bark | Decoction, Infusion (Tea), Ointment | Systemic: Fever (febrifuge), thrush. Gastrointestinal: Diarrhea, dysentery.[6] Topical: Skin disorders.[11] Genitourinary: Urinary disorders.[11] | Philippines, Malaya.[6] |

| Roots | Decoction | Gynecological: Management of menstrual disorders.[6][11] | Southeast Asia.[6] |

Traditional Preparation Methodologies

Traditional preparation methods, while not standardized, followed specific protocols designed to extract the therapeutic components from the plant material. These methods can be viewed as precursors to modern solvent extraction techniques.

This protocol outlines a generalized procedure for creating a decoction, a common method used for treating internal ailments like dysentery and diarrhea.[6][11]

-

Material Collection: Fresh pericarp is collected from ripe G. mangostana fruits.

-

Preparation: The pericarp is separated from the fruit pulp and seeds. It may be used fresh or sun-dried for preservation and to concentrate bioactive compounds.[6][9]

-

Size Reduction: The dried pericarp is often cut into small pieces or ground into a coarse powder to increase the surface area for extraction.

-

Aqueous Extraction: A specified quantity of the prepared pericarp is added to water in a non-reactive pot (e.g., clay).

-

Heating: The mixture is boiled and then simmered for a prolonged period. This process facilitates the extraction of water-soluble and heat-stable compounds.

-

Filtration: The resulting liquid is decanted or filtered to remove the solid plant material.

-

Administration: The decoction is administered orally at a prescribed dosage.

Diagram 1: Traditional Use Workflow of Garcinia mangostana

Caption: Workflow from plant source to traditional medicinal applications.

From Traditional Use to Modern Science: this compound

The historical use of mangosteen pericarp for treating infections and inflammatory conditions provided the ethnobotanical basis for modern scientific investigation.[12] Phytochemical analysis revealed that the pericarp is a rich source of xanthones, with this compound being one of the identified compounds.[13][14] Modern research has shown that purified xanthones from mangosteen possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and cytotoxic effects, which provides a scientific rationale for the plant's traditional applications.[4][8][15]

The following is a generalized protocol based on modern laboratory techniques for isolating xanthones like this compound from G. mangostana pericarp. This serves as a contrast to the traditional methods, highlighting the evolution of extraction science.

| Step | Procedure | Purpose |

| 1 | Sample Preparation | Fresh pericarps are washed, dried, and milled into a fine powder.[16] |

| 2 | Solvent Extraction | The powder is subjected to extraction using organic solvents such as ethanol, methanol, or ethyl acetate via methods like maceration, Soxhlet extraction, or microwave-assisted extraction (MAE).[16][17][18] |

| 3 | Concentration | The solvent is removed from the extract under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. |

| 4 | Fractionation | The crude extract is subjected to column chromatography (e.g., using silica gel) and eluted with a solvent gradient to separate compounds based on polarity.[16][19] |

| 5 | Purification & Identification | Fractions containing the target compound (this compound) are further purified using techniques like High-Performance Liquid Chromatography (HPLC). The structure is then confirmed using spectroscopic methods (NMR, Mass Spectrometry).[13][19] |

Diagram 2: this compound Investigated Signaling Pathways

Caption: Signaling pathways modulated by this compound in scientific studies.[20]

Conclusion

The history of this compound in traditional medicine is, fundamentally, the history of its source, Garcinia mangostana. The longstanding and widespread use of the mangosteen pericarp for treating a variety of ailments, particularly those related to inflammation and microbial infections, laid the groundwork for its scientific exploration. Modern phytochemical research has successfully isolated and identified this compound as one of the key bioactive xanthones responsible for these therapeutic effects. The validation of these activities through contemporary scientific protocols and the elucidation of their molecular mechanisms, such as the modulation of the STAT3 and Nrf2 pathways, provide a compelling example of how ethnobotanical knowledge can guide modern drug discovery and development.[2][20]

References

- 1. Mangosteen - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal properties of mangosteen (Garcinia mangostana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drkarlanderson.com [drkarlanderson.com]

- 6. rjptonline.org [rjptonline.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

- 10. alive.com [alive.com]

- 11. Botanical characteristics, chemical components, biological activity, and potential applications of mangosteen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From ethnopharmacology to phyto medical potential of the different parts of mangosteen (Garcinia Mangostana L.) [wjarr.com]

- 13. CAS 107390-08-9 | this compound [phytopurify.com]

- 14. Mangostanin, a Xanthone Derived from Garcinia mangostana Fruit, Exerts Protective and Reparative Effects on Oxidative Damage in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Xanthones from the Pericarp of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. phytojournal.com [phytojournal.com]

- 20. This compound, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Technical Guide to the Bioactivity of Garcinone D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone D, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a compound of significant interest in preclinical research. Possessing a range of bioactive properties, this compound has demonstrated potential as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide provides a comprehensive overview of the preclinical data on this compound's bioactivity, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its efficacy in various assays.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |

| 22Rv1 | Prostate Cancer | Cell Viability | Dose-dependent inhibition | [1][2][3] |

| MDA-MB-231 | Breast Cancer | Cell Viability | Dose-dependent inhibition | [1][2][3] |

| HeLa S3 | Cervical Cancer | MTT Assay | > 10 μM | MedchemExpress |

| HepG2 | Liver Cancer | MTT Assay | > 10 μM | MedchemExpress |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Biological Process | Assay Type | IC50 / EC50 | Reference |

| CDK2/CyclinE1 | Cell Cycle Regulation | Cell-free biochemical | 28.23 μM | [1][2][4] |

| CDK4/Cyclin D1 | Cell Cycle Regulation | Cell-free biochemical | 12.8 μM | |

| Aromatase | Estrogen Biosynthesis | Non-cellular, microsomal | 5.16 µM | [2][5] |

Table 3: Antioxidant Activity of this compound

| Assay | Principle | IC50 | Reference |

| Peroxynitrite Radical Scavenging | Radical Scavenging | 26.4 µM | Cayman Chemical |

| DPPH Radical Scavenging | Radical Scavenging | - | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

STAT3/Cyclin D1 Pathway Activation

This compound has been shown to promote the proliferation of neural stem cells by activating the STAT3/Cyclin D1 pathway[4]. This involves the phosphorylation of STAT3, leading to its activation as a transcription factor and subsequent upregulation of Cyclin D1, a key regulator of cell cycle progression.

Nrf2/HO-1 Pathway Activation

This compound also demonstrates antioxidant effects by activating the Nrf2/HO-1 pathway[4][5]. It is proposed that this compound disrupts the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 acts as a transcription factor, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

CDK2/CyclinE1 Inhibition

A key mechanism of this compound's anticancer activity is the inhibition of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin E1[1][2][4]. This inhibition blocks the cell cycle, thereby impeding the proliferation of cancer cells.

NF-κB Signaling Pathway Inhibition

Preclinical studies on related xanthones like Garcinone E suggest a role in modulating inflammatory responses through the inhibition of the NF-κB signaling pathway[7][8]. By preventing the activation and nuclear translocation of NF-κB, this compound can potentially reduce the expression of pro-inflammatory cytokines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical research of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, 22Rv1)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for STAT3 Phosphorylation

-

Objective: To investigate the effect of this compound on the phosphorylation of STAT3.

-

Materials:

-

Cell line of interest (e.g., C17.2 neural stem cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, diluted according to the manufacturer's recommendation, such as 1:1000 in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-STAT3 and anti-β-actin antibodies for normalization.

-

Aromatase Inhibition Assay (Radiometric Assay)

-

Objective: To determine the inhibitory effect of this compound on aromatase activity.

-

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]Androst-4-ene-3,17-dione (substrate)

-

NADPH

-

This compound

-

Reaction buffer (e.g., phosphate buffer)

-

Chloroform

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare reaction mixtures containing human placental microsomes, NADPH, and various concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding the [1β-³H]androstenedione substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding chloroform to extract the remaining steroid substrate.

-

Separate the aqueous phase, which contains the ³H₂O released during the aromatization reaction.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of aromatase inhibition compared to a control without this compound and determine the IC50 value.

-

DPPH Radical Scavenging Assay

-

Objective: To evaluate the antioxidant capacity of this compound.

-

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Methanol or ethanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in methanol or ethanol.

-

In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH).

-

Include a control with the solvent instead of the this compound solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals[6].

-

Conclusion

The preclinical data on this compound highlight its potential as a multifaceted therapeutic agent. Its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and oxidative stress provides a strong rationale for further investigation. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural compound. Further in-depth studies, particularly in vivo models, are warranted to translate these preclinical findings into potential clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Xanthones from the Botanical Dietary Supplement Mangosteen (Garcinia mangostana) with Aromatase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extract with high 1,1-diphenyl-2-picrylhydrazyl (DPPH) inhibitory capability from pericarp and seed of mangosteen (<i>Garcinia mangostana</i> L.) using microwave-assisted extraction (MAE) two-phase solvent technique - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Garcinone D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Garcinone D, a xanthone derived from Garcinia mangostana. The document details its solubility in various solvents, outlines a robust experimental protocol for solubility determination, and explores the key signaling pathways it modulates.

Introduction to this compound

This compound is a naturally occurring xanthone that has garnered significant interest in the scientific community for its diverse biological activities. It has been identified as an activator of the STAT3/Cyclin D1 and Nrf2/HO-1 pathways and an inhibitor of CDK2/CyclinE1.[1] These activities contribute to its potential therapeutic effects, including the promotion of neural stem cell proliferation and the inhibition of cancer cell growth.[1][2][3] A thorough understanding of its solubility is critical for its application in in vitro and in vivo studies, as well as for formulation development.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound's solubility is summarized below.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | ≥101.4 mg/mL | Not Specified | APExBIO |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Cayman Chemical[2] |

| Water | 0.00821 mg/L (estimated) | 25 °C | ECHEMI[2] |

| Water | 0.0082 g/L (estimated) | Not Specified | FooDB[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely accepted shake-flask method.[5][6]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., DMSO, ethanol, methanol, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

Carefully withdraw the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows:

Caption: Workflow for determining this compound solubility.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

5.1. STAT3/Cyclin D1 Pathway this compound promotes the proliferation of neural stem cells by activating the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] Phosphorylated STAT3 (p-STAT3) then upregulates the expression of Cyclin D1, a key regulator of the cell cycle, leading to cell proliferation.[1][3]

5.2. Nrf2/HO-1 Pathway this compound also enhances the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including HO-1. By activating this pathway, this compound contributes to cellular protection against oxidative stress.[2]

Visualization of Signaling Pathways

The interplay of these signaling pathways is illustrated in the diagram below:

Caption: this compound's modulation of signaling pathways.

References

Garcinone D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinone D is a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana). This document provides a comprehensive technical overview of this compound, detailing its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions. The information presented is intended to support further research and drug development efforts centered on this promising natural compound.

Core Molecular and Chemical Properties

This compound is a complex organic molecule with a xanthone backbone, characterized by multiple hydroxyl and methoxy groups, as well as isoprenoid side chains. These structural features are believed to contribute to its diverse biological activities.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

Physical and Chemical Characteristics

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Physical Description | Solid | PubChem[1] |

| Melting Point | 202 - 204 °C | PubChem[1] |

| Solubility | DMSO: 100 mg/ml | Cayman Chemical[3] |

| λmax | 244, 318 nm | Cayman Chemical[3] |

| XLogP3-AA | 4.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[4] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with potential therapeutic applications in neuroprotection, cancer, and as an antioxidant. The following table summarizes the key observed activities and associated quantitative data.

| Biological Activity | Target/Assay | Quantitative Data | Source |

| Neural Stem Cell Proliferation | C17.2 Neural Progenitor Cells | Effective Concentration: 5 µM | Cayman Chemical[3] |

| Cyclin-Dependent Kinase Inhibition | CDK2/CyclinE1 | IC₅₀: 28.23 µM | MedchemExpress[5] |

| Beta-Secretase 1 Inhibition | BACE1 | 62.7% inhibition at 100 µM | Cayman Chemical[3] |

| Amyloid-β Aggregation Inhibition | Amyloid-β (1-42) | Effective Concentration: 3 µM | Cayman Chemical[3] |

| Peroxynitrite Scavenging | Peroxynitrite Radical Scavenging Assay | IC₅₀: 26.4 µM | Cayman Chemical[3] |

| Cytotoxicity | HT-29 Human Colon Cancer Cells | ED₅₀: 2.3 µM | PubMed[6] |

| NF-κB Inhibition | p65 Activation | IC₅₀: 3.2 µM | PubMed[6] |

Signaling Pathway Involvement

This compound's effects on neural stem cell proliferation are mediated through the activation of specific signaling pathways.

STAT3/Cyclin D1 and Nrf2/HO-1 Signaling Pathways

This compound has been shown to promote the proliferation of C17.2 neural stem cells by activating the STAT3/Cyclin D1 and Nrf2/HO-1 signaling pathways.[5][7][8] This activation leads to increased levels of phosphorylated STAT3 (p-STAT3), Cyclin D1, Nrf2, and heme oxygenase-1 (HO-1), which collectively drive cell cycle progression and protect against oxidative stress.[3][5][7]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and Proliferation Assay (C17.2 Neural Stem Cells)

This protocol is based on methodologies for assessing the effect of compounds on neural stem cell viability and proliferation.

-

Cell Culture: C17.2 neural progenitor cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 5 µM to 40 µM) or a vehicle control (DMSO).

-

Viability Assessment (MTT Assay):

-

After 24 hours of treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Proliferation Assessment (BrdU Assay):

-

Cells are treated with this compound for 24 hours.

-

BrdU is added to the culture medium for the final 4 hours of incubation.

-

Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody and a colorimetric substrate, following the manufacturer's protocol.

-

The absorbance is measured to quantify cell proliferation.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the procedure for detecting changes in protein levels of p-STAT3, Cyclin D1, Nrf2, and HO-1.

-

Cell Lysis: C17.2 cells are treated with this compound for specified times (e.g., 6-24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for p-STAT3, Cyclin D1, Nrf2, HO-1, or a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

In Vitro Kinase Assay (CDK2/CyclinE1)

This protocol is based on commercially available kinase assay kits.

-

Reagents: Recombinant CDK2/CyclinE1 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., Histone H1).

-

Procedure:

-

The kinase reaction is set up in a 96-well plate by combining the kinase buffer, this compound at various concentrations, and the CDK2/CyclinE1 enzyme.

-

The mixture is pre-incubated to allow for inhibitor binding.

-

The reaction is initiated by adding a mixture of ATP and the substrate.

-

The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection: The amount of phosphorylated substrate is quantified using a method such as ADP-Glo™ luminescent assay, which measures ADP production, or by detecting the phosphorylated substrate using a specific antibody in an ELISA format.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Beta-Secretase 1 (BACE1) Inhibition Assay

This is a fluorescence resonance energy transfer (FRET)-based assay.

-

Reagents: Recombinant human BACE1, a BACE1-specific FRET substrate, and an assay buffer.

-

Procedure:

-

In a 96-well black plate, this compound at various concentrations is pre-incubated with the BACE1 enzyme in the assay buffer.

-

The reaction is initiated by adding the FRET substrate.

-

The fluorescence is monitored kinetically using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

-

Principle: The FRET substrate contains a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: The rate of increase in fluorescence is proportional to the BACE1 activity. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Amyloid-β (1-42) Aggregation Assay (Thioflavin T)

This assay monitors the formation of amyloid fibrils.

-

Reagents: Amyloid-β (1-42) peptide, Thioflavin T (ThT), and an appropriate buffer (e.g., PBS).

-

Procedure:

-

Aβ (1-42) monomer is incubated at 37°C with or without this compound at various concentrations in a 96-well black plate.

-

At specific time points, ThT is added to the wells.

-

-

Detection: The fluorescence of ThT is measured using a fluorescence plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

Principle: ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The extent of inhibition is determined by comparing the fluorescence in the presence of this compound to the control.

Peroxynitrite Scavenging Assay

This assay measures the direct antioxidant capacity of this compound against peroxynitrite.

-

Reagents: A peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite, and a fluorescent probe that is quenched by peroxynitrite (e.g., dihydrorhodamine 123).

-

Procedure:

-

The fluorescent probe is incubated with this compound at various concentrations in a buffer.

-

Peroxynitrite is added to initiate the reaction.

-

-

Detection: The fluorescence of the probe is measured using a fluorescence plate reader.

-

Principle: In the absence of a scavenger, peroxynitrite oxidizes the probe, leading to a decrease in fluorescence. Scavengers like this compound protect the probe from oxidation, thus preserving its fluorescence.

-

Data Analysis: The percentage of scavenging activity is calculated based on the fluorescence intensity relative to a control without the scavenger. The IC₅₀ value is then determined.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the fields of neurodegenerative disease and oncology. Its ability to modulate key signaling pathways and inhibit enzymes involved in disease progression, coupled with its antioxidant properties, makes it a compelling candidate for further investigation. The detailed methodologies provided in this guide are intended to facilitate reproducible and rigorous scientific inquiry into the mechanisms of action and potential applications of this compound.

References

- 1. This compound | C24H28O7 | CID 5495926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 107390-08-9 | this compound [phytopurify.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

Physical and chemical properties of Garcinone D.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone D is a naturally occurring xanthone, a class of polyphenolic compounds, predominantly isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.). Belonging to the 8-prenylated xanthones, this compound is characterized by a tricyclic xanthen-9-one core structure with multiple hydroxyl, methoxy, and isoprenoid substitutions. These structural features contribute to its diverse and significant biological activities, which have garnered considerable interest within the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound presents as a solid, yellow powder. Its core chemical structure is 1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one. A comprehensive summary of its physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₈O₇ | |

| Molecular Weight | 428.5 g/mol | |

| Appearance | Yellow powder | |

| Melting Point | 150-154 °C or 202-204 °C | |

| Solubility | Water: 0.0082 g/L (estimated)DMSO: 100 mg/mL | |

| UV (λmax) | 244.5 nm, 318.0 nm | |

| Infrared (IR) νmax | 3210 cm⁻¹ (chelated hydroxyl group)1646 cm⁻¹ (conjugated carbonyl group) | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 428 | |

| ¹H NMR (CD₃OD, 600 MHz) | δ 3.86 (3H, s, 7-OCH₃) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 182.0 (C-9, conjugated carbonyl)δ 162.2 (C-3)δ 160.9 (C-1)δ 156.6 (C-6)δ 155.5 (C-4a)δ 154.9 (C-10a)δ 143.6 (C-7)δ 139.2 (C-8)δ 111.2 (C-2)δ 110.2 (C-8a)δ 102.8 (C-9a) |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of this compound and other xanthones.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the compound into the sealed end. The tube is gently tapped to ensure the powder is compacted to a height of 2-3 mm.

-

The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and capillary tube assembly are placed in the heating block of a melting point apparatus or immersed in an oil bath within a Thiele tube.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Apparatus:

-

Shaking incubator or water bath with temperature control

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., water or DMSO).

-

The vial is securely capped and placed in a shaking incubator set at a constant temperature (e.g., 25°C).

-

The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle.

-

Aliquots of the supernatant are carefully withdrawn and centrifuged to remove any remaining solid particles.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The experiment is performed in triplicate to ensure the reproducibility of the results.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or 600 MHz)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, CD₃OD)

Procedure:

-

A small amount of purified this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons and to fully assign the chemical shifts.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Instrumentation:

-

Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)

-

HPLC system for sample introduction (for LC-MS)

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer.

-

The compound is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which can aid in structural elucidation.

Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects.

Activation of the STAT3/Cyclin D1 Pathway

This compound promotes the proliferation of neural stem cells, an effect that may be mediated through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin D1 pathway. Studies have shown that this compound increases the levels of phosphorylated STAT3 (p-STAT3) and its downstream target, Cyclin D1, in a concentration- and time-dependent manner. Activated STAT3 translocates to the nucleus and induces the transcription of genes involved in cell cycle progression, such as Cyclin D1.

Activation of the Nrf2/HO-1 Pathway

This compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. It is proposed that xanthones, including this compound, may interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant enzymes, such as HO-1.

Garcinone D (CAS No. 107390-08-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinone D, a xanthone derived from the pericarp of Garcinia mangostana (mangosteen), has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, multifaceted biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further investigation. Quantitative data are summarized in tabular format for clarity, and key signaling pathways are visualized using diagrams. This document serves as an in-depth resource for researchers exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a prenylated xanthone with the chemical formula C₂₄H₂₈O₇ and a molecular weight of approximately 428.5 g/mol .[1][2]

| Property | Value | Reference |

| CAS Number | 107390-08-9 | [1][3][4] |

| Molecular Formula | C₂₄H₂₈O₇ | [1][2] |

| Molecular Weight | 428.5 g/mol | [1][2] |

| IUPAC Name | 1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | [2] |

| Appearance | Yellow solid | [5] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Melting Point | 202-204 °C | [2][4] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around neuroprotection, anti-cancer effects, and antioxidant properties.

Neuroprotective Effects

This compound has demonstrated significant potential in the context of neurodegenerative diseases, particularly Alzheimer's disease.[1]

-

Inhibition of Amyloid-β Aggregation: It has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1]

-

Neural Stem Cell Proliferation: this compound promotes the proliferation of neural stem cells, suggesting a role in neurogenesis.[3][6] This effect is mediated, at least in part, through the activation of the STAT3/Cyclin D1 and Nrf2/HO-1 signaling pathways.[3][6]

Anti-Cancer Activity

This compound displays inhibitory effects on cancer cell proliferation.

-

Inhibition of Cyclin-Dependent Kinase 2 (CDK2): It acts as an inhibitor of the CDK2/CyclinE1 complex, which is crucial for cell cycle progression.[3] This inhibition contributes to the blockade of the tumor cell cycle.[3]

Antioxidant Activity

The antioxidant properties of this compound are a key aspect of its biological profile.

-

Radical Scavenging: this compound is an effective scavenger of peroxynitrite radicals.[1]

-

Activation of Nrf2/HO-1 Pathway: By activating the Nrf2/HO-1 signaling pathway, this compound enhances the cellular antioxidant defense system.[3][6]

Quantitative Pharmacological Data

| Parameter | Value | Assay System | Reference |

| IC₅₀ for CDK2/CyclinE1 Inhibition | 28.23 µM | Cell-free biochemical assay | [3] |

| IC₅₀ for Peroxynitrite Radical Scavenging | 26.4 µM | In vitro radical scavenging assay | [1] |

| Effective Concentration for Neural Stem Cell Proliferation | 5 µM | C17.2 neural progenitor cells | [1] |

| Effective Concentration for Amyloid-β (1-42) Aggregation Inhibition | 3 µM | In vitro aggregation assay | [1] |

| BACE1 Inhibition | 62.7% inhibition at 100 µM | In vitro enzyme assay | [1] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are underpinned by its modulation of specific signaling pathways.

Caption: Signaling pathways modulated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Neural Stem Cell Proliferation Assay (Adapted from Yang et al., 2016)

Objective: To assess the effect of this compound on the proliferation of C17.2 neural stem cells.

Materials:

-

C17.2 neural stem cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Horse serum

-

Penicillin-streptomycin solution

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture C17.2 cells in DMEM supplemented with 10% FBS, 5% horse serum, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24 hours. The final DMSO concentration should be kept below 0.1%.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Express the cell viability as a percentage of the control (untreated) group.

Caption: Workflow for the cell proliferation assay.

Western Blot Analysis for Signaling Proteins (Adapted from Yang et al., 2016)

Objective: To determine the effect of this compound on the protein expression levels of p-STAT3, Cyclin D1, Nrf2, and HO-1.

Materials:

-

C17.2 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-STAT3, anti-Cyclin D1, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat C17.2 cells with this compound for the desired time points. Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize them to the loading control (β-actin).

-

CDK2/CyclinE1 Inhibition Assay (Adapted from Nauman et al., 2021)

Objective: To measure the inhibitory effect of this compound on CDK2/CyclinE1 kinase activity.

Materials:

-

Recombinant human CDK2/CyclinE1 enzyme

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Kinase buffer

-

This compound

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the kinase buffer, CDK2/CyclinE1 enzyme, and this compound at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Amyloid-β Aggregation Assay (Adapted from Wang et al., 2016)

Objective: To evaluate the inhibitory effect of this compound on the aggregation of Aβ peptides.

Materials:

-

Synthetic Aβ(1-42) peptide

-

Thioflavin T (ThT)

-

Assay buffer (e.g., PBS)

-

This compound

-

96-well black plates with clear bottoms

-

Fluorometric microplate reader

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ(1-42) and pre-incubate to form oligomers or fibrils, as required by the specific protocol.

-

Assay Setup: In a 96-well plate, mix the Aβ peptide with this compound at various concentrations in the assay buffer.

-

Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

Thioflavin T Staining: At different time points, add ThT solution to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Plot the fluorescence intensity over time to monitor the aggregation kinetics and calculate the percentage of inhibition.

Peroxynitrite Radical Scavenging Assay (Adapted from Jung et al., 2006)

Objective: To determine the capacity of this compound to scavenge peroxynitrite radicals.

Materials:

-

Peroxynitrite (ONOO⁻)

-

Dihydrorhodamine 123 (DHR 123)

-

Assay buffer (e.g., phosphate buffer)

-

This compound

-

96-well plates

-

Fluorometric microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing DHR 123 in the assay buffer.

-

Addition of Compound: Add this compound at various concentrations to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding peroxynitrite to the wells.

-

Incubation: Incubate the plate at room temperature for a short period.

-

Fluorescence Measurement: Measure the fluorescence of the oxidized product, rhodamine 123, at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.

-

Data Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its ability to modulate key signaling pathways involved in neuroprotection, cancer, and oxidative stress makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide are intended to facilitate robust and reproducible research in these areas. Future studies should focus on elucidating the in vivo efficacy and safety of this compound, as well as exploring its potential for synergistic combinations with other therapeutic agents.

References

- 1. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

Botanical Provenance and Bioactive Profile of Garcinone D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Garcinone D, a xanthone of significant interest in phytochemical and pharmacological research. The document outlines its primary botanical sources, presents quantitative data on its occurrence, details experimental protocols for its isolation and analysis, and visualizes its known signaling pathways.

Primary Botanical Source

This compound is a naturally occurring xanthone predominantly isolated from Garcinia mangostana L., commonly known as the mangosteen fruit.[1][2][3][4][5] The highest concentrations of this compound are typically found in the pericarp (fruit rind) and stem bark of the plant.[3] Another reported, though less common, botanical source is Garcinia morella.[6]

Quantitative Analysis of this compound

The concentration and yield of this compound can vary depending on the plant part, geographical origin, and the extraction and quantification methodology employed. The following tables summarize key quantitative data from published studies.

Table 1: Yield of this compound from Garcinia mangostana

| Plant Part | Extraction Method | Yield of this compound | Reference |

| Pericarp (Shell) | Methanol extraction followed by column chromatography | 10.0 mg from 21.0 g of ethyl acetate fraction (derived from 4.0 kg of dried powder) | [1] |